N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O/c1-9-19-14(21-20-9)11-7-16-8-18-13(11)17-6-10-4-2-3-5-12(10)15/h2-5,7-8H,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFINYNSZWMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the pyrimidine ring:
Attachment of the chlorophenylmethyl group: This step often involves the use of chloromethylating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety, including N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. The following insights summarize key findings:
Case Studies
- Zheng et al. Study : This research synthesized novel 2-chloropyridine derivatives with oxadiazole moieties and evaluated their anticancer activities. Among the tested compounds, several demonstrated potent inhibitory effects against gastric cancer cell lines .
- Salahuddin et al. Study : This study synthesized various substituted oxadiazoles and screened them for anticancer activity at a concentration of . One compound showed over 95% growth inhibition against specific CNS and renal cancer cell lines .
Antimicrobial Applications
The compound's structure suggests potential antimicrobial properties, particularly against protozoan parasites.
Research Insights
A study focused on species-selective pyrimidineamine inhibitors demonstrated that compounds similar to this compound could be effective against Trypanosoma brucei, the causative agent of human African trypanosomiasis .
Synthesis and Derivative Development
The synthesis of this compound has been explored in various studies focusing on developing derivatives with enhanced biological activities.
Synthetic Approaches
Recent methodologies include:
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Pyrimidine Derivatives
Key Observations:
- Compared to the fluorophenyl/methoxyphenyl derivatives in , the target compound’s 2-chlorobenzyl group may increase steric hindrance, affecting receptor binding.
- The oxadiazole group in navacaprant () is part of a quinoline scaffold, suggesting divergent biological targets (e.g., CNS disorders vs. cancer) .
Key Observations:
- The target compound lacks direct activity data in the provided evidence, but structurally similar pyrimidines (e.g., Compound 4b) show moderate anticancer activity .
- Aurora kinase inhibitors like CYC116 demonstrate that para-substituted anilines on pyrimidines enhance potency, suggesting that the target’s 2-chlorobenzyl group may offer unique selectivity .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Key Observations:
Biological Activity
N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as antimicrobial and anticancer therapies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C12H11ClN4O
- SMILES : ClC1=CC=CC=C1C(C2=NOC(=N2)C)N=C(C)N
Key Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and biological activity. |
| Oxadiazole Moiety | Known for various pharmacological activities. |
| Pyrimidine Ring | Contributes to the compound's stability and interaction with biological targets. |
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole and pyrimidine moieties exhibit notable antimicrobial properties. Specifically, this compound has been tested against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 2 to 62.5 µg/ml, indicating a strong potential for therapeutic use in treating bacterial infections .
Antifungal Activity
The compound has also been assessed for antifungal properties, showing effectiveness against fungi such as Candida albicans and Aspergillus fumigatus. The MIC values ranged from 25 to 50 µg/ml, suggesting that it could be a candidate for antifungal drug development .
Anticancer Potential
The oxadiazole derivatives are increasingly recognized for their anticancer properties. Studies indicate that this compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase). This inhibition is crucial for the development of new anticancer therapies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds like this one can inhibit enzymes critical for bacterial cell wall synthesis or cancer cell growth.
- Receptor Modulation : The presence of the pyrimidine ring allows binding to various receptors involved in cellular signaling pathways.
- Oxidative Stress Induction : The oxadiazole moiety may induce oxidative stress in microbial cells, leading to cell death.
Table of Biological Activity Results
| Activity Type | Target Organisms/Cells | MIC (µg/ml) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 2 | |
| E. coli | 10 | ||
| Antifungal | C. albicans | 25 | |
| A. fumigatus | 50 | ||
| Anticancer | Various cancer cell lines | Varies |
Case Study: Antimicrobial Efficacy
In a study published in November 2021, derivatives similar to this compound were evaluated for their antimicrobial efficacy. The study highlighted that compounds with a chloro substituent exhibited the most potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), as demonstrated in pyrimidine derivatives (e.g., 72% yield achieved for structurally analogous compounds) . Key steps include coupling the 1,2,4-oxadiazole moiety to the pyrimidine core, followed by chlorophenylmethylamine substitution. Optimizing solvent polarity (e.g., DMF or THF) and reaction time (6–12 hours) improves purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) be effectively employed to characterize the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify amine/imine tautomers (e.g., δ 10.10–13.30 ppm for NH protons) and aromatic protons (δ 7.42–7.58 ppm for chlorophenyl groups) .
- IR : Confirm oxadiazole C=N stretches (~1600–1650 cm⁻¹) and amine N–H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the pyrimidine-oxadiazole scaffold .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : For antimicrobial or antiparasitic screening, use:
- Microdilution assays (e.g., MIC determination against Staphylococcus aureus or Leishmania spp.) with compound concentrations ranging from 0.1–100 µM .
- Cell viability assays (MTT/XTT) in mammalian cell lines to assess cytotoxicity (IC₅₀) . Include positive controls (e.g., amphotericin B for antifungal activity) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. What strategies can resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Variable Temperature NMR : Probe tautomeric equilibria (amine/imine forms) by acquiring spectra at 25–60°C, as dynamic exchange broadens NH peaks at lower temperatures .
- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to simulate NMR chemical shifts. Compare with experimental data to identify dominant tautomers or conformational isomers .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton coupling and spatial proximity .
Q. How do polymorphism and crystal packing interactions influence the biological activity of this compound?
- Methodological Answer :
- X-ray Crystallography : Determine crystal structures to identify polymorphic forms (e.g., differences in dihedral angles between pyrimidine and oxadiazole rings, as seen in analogous compounds with 12.8° vs. 5.2° torsions) .
- Thermal Analysis (DSC/TGA) : Assess stability of polymorphs by monitoring melting points and decomposition temperatures .
- Solubility Studies : Compare dissolution rates of polymorphs in biorelevant media (e.g., PBS pH 7.4) to correlate crystal packing (e.g., C–H⋯O/π interactions) with bioavailability .
Q. What in vivo models are appropriate for evaluating the mechanism of action against parasitic infections like leishmaniasis?
- Methodological Answer :
- Murine models : Administer the compound intraperitoneally (5–20 mg/kg/day) to Leishmania donovani-infected BALB/c mice. Monitor parasite burden in liver/spleen via limiting dilution assays .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS. Adjust dosing regimens based on clearance rates and metabolite identification .
- Immune Response Analysis : Quantify cytokine levels (IL-12, IFN-γ) to determine if activity is immunomodulatory or direct parasiticidal .
Experimental Design & Data Analysis
Q. How can structure-activity relationship (SAR) studies be designed to optimize the 1,2,4-oxadiazole moiety for enhanced potency?
- Methodological Answer :
- Analog Synthesis : Replace the 3-methyl group on the oxadiazole with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., -Ph) to assess steric/electronic effects .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., Leishmania trypanothione reductase). Prioritize analogs with improved binding affinity (ΔG < -8 kcal/mol) .
- Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate substituent properties (Hammett σ, π) with bioactivity .
Q. What computational methods are effective in predicting metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, hERG inhibition, and hepatotoxicity. Prioritize compounds with low topological polar surface area (TPSA < 90 Ų) for blood-brain barrier penetration .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using GLORY or XenoSite . Validate with in vitro microsomal assays .
Contradiction Resolution
Q. How should conflicting biological activity data (e.g., antibacterial vs. antifungal) be analyzed to prioritize compound development?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across assays; prioritize targets with sub-µM potency .
- Selectivity Index (SI) : Calculate SI = (Mammalian cell IC₅₀)/(Pathogen MIC). Compounds with SI >10 warrant further study .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated pathways in treated pathogens vs. host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
